molecular formula C19H20FN3O3S B2982714 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea CAS No. 946219-30-3

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea

Cat. No. B2982714
CAS RN: 946219-30-3
M. Wt: 389.45
InChI Key: XUOQNJLEMMJINB-UHFFFAOYSA-N
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Description

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea is a potent inhibitor of protein kinase B (PKB/Akt) and has been extensively studied for its therapeutic potential in various diseases. This compound has been shown to inhibit the growth of cancer cells and has potential applications in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.

Scientific Research Applications

Molecular Docking and Anticonvulsant Activity

Research on sulfonylurea derivatives, such as those studied by Thakur et al. (2017), reveals their potential in addressing neurological conditions. A series of sulfonylurea/thiourea derivatives demonstrated significant anticonvulsant activity, suggesting their utility in developing treatments for epilepsy and related disorders. The study's molecular docking analysis further supports the therapeutic relevance of such compounds (Thakur, Deshmukh, Jha, & Kumar, 2017).

Degradation Under Abiotic Factors

Investigations into the stability and degradation of sulfonylurea herbicides, as conducted by Saha and Kulshrestha (2002), provide insights into environmental interactions and the potential for bioremediation strategies. Their findings on how abiotic factors such as pH, temperature, and light exposure affect the degradation pathways of sulfonylureas could inform environmental safety assessments and the design of more eco-friendly compounds (Saha & Kulshrestha, 2002).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes, as explored by Diwu et al. (1997), highlights the utility of sulfonyl-containing compounds in creating sensitive molecular probes. These probes, which exhibit strong solvent-dependent fluorescence, can be used to study a variety of biological events and processes, showcasing the application of sulfonylurea derivatives in biochemical research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids

The work by Thalluri et al. (2014) on the synthesis of ureas from carboxylic acids through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement illustrates the versatility of sulfonylurea derivatives in organic synthesis. This method offers a racemization-free pathway to hydroxamic acids and ureas, potentially useful in medicinal chemistry and drug design (Thalluri, Manne, Dev, & Mandal, 2014).

properties

IUPAC Name

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-13-18(16-5-3-4-6-17(16)23(13)2)27(25,26)12-11-21-19(24)22-15-9-7-14(20)8-10-15/h3-10H,11-12H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOQNJLEMMJINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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